3-Bromo-5-methylsulfonyl-1H-1,2,4-triazole;hydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound’s systematic IUPAC name is 5-bromo-3-(methylsulfonyl)-1H-1,2,4-triazole hydrochloride . This designation adheres to IUPAC rules for numbering heterocyclic compounds, where substituents are prioritized based on alphabetical order. The numbering scheme places bromine at position 5 and the methylsulfonyl group at position 3, with the hydrochloride counterion derived from the protonation of the triazole ring.
The CAS Registry Number for this compound is 2361643-87-8 , which serves as a unique identifier in chemical databases and regulatory documentation.
| Property | Value |
|---|---|
| IUPAC Name | 5-Bromo-3-(methylsulfonyl)-1H-1,2,4-triazole hydrochloride |
| CAS Registry Number | 2361643-87-8 |
| Molecular Formula (Salt) | C₃H₅BrClN₃O₂S |
| Molecular Weight | 262.51 g/mol |
Molecular Formula and Structural Isomerism Considerations
The molecular formula C₃H₅BrClN₃O₂S reflects the combination of the triazole core (C₂H₃N₃), bromine (Br), methylsulfonyl (CH₃SO₂), and hydrochloride (HCl) components. The triazole ring is rigid, with fixed positions for the substituents, eliminating the possibility of positional isomerism. The methylsulfonyl group occupies position 3, and bromine is fixed at position 5, as dictated by the IUPAC naming conventions.
The hydrochloride salt introduces a chloride counterion, which does not alter the triazole ring’s structure but contributes to the compound’s ionic character. No structural isomers exist for this compound due to the fixed positions of substituents on the aromatic triazole ring.
Tautomeric Forms and Protonation States in Aqueous Media
1,2,4-Triazoles exhibit tautomerism due to the mobility of hydrogen atoms between nitrogen atoms. For 3-bromo-5-methylsulfonyl-1H-1,2,4-triazole hydrochloride, two tautomers are theoretically possible:
- 1H-Tautomer : Hydrogen attached to nitrogen at position 1.
- 4H-Tautomer : Hydrogen attached to nitrogen at position 4.
In the hydrochloride form, protonation occurs preferentially at nitrogen position 4, leading to the 4H-tautomer as the dominant species in aqueous media. This is supported by computational studies showing that protonation at N4 is energetically favorable in acidic conditions. The methylsulfonyl and bromine substituents stabilize the 4H-tautomer through electron-withdrawing effects, further reducing the likelihood of alternative tautomeric forms.
| Tautomer | Position of Proton | Dominance in Aqueous Media |
|---|---|---|
| 1H | N1 | Minor |
| 4H | N4 | Major (hydrochloride salt) |
Properties
IUPAC Name |
3-bromo-5-methylsulfonyl-1H-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O2S.ClH/c1-10(8,9)3-5-2(4)6-7-3;/h1H3,(H,5,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQKIEWJYKDFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=NN1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361643-87-8 | |
| Record name | 5-bromo-3-methanesulfonyl-1H-1,2,4-triazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Methanesulfonylation
The most direct route involves reacting 3-bromo-1H-1,2,4-triazole with methanesulfonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the triazole’s nitrogen at position 5 attacks the electrophilic sulfur in methanesulfonyl chloride.
Reaction Conditions
- Solvent: Dichloromethane or tetrahydrofuran
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C to room temperature (20–25°C)
- Time: 4–6 hours
Workup and Isolation
Post-reaction, the mixture is quenched with ice-cold water, and the product is extracted using ethyl acetate. Silica gel chromatography (hexane/ethyl acetate, 3:1) yields 3-bromo-5-methylsulfonyl-1H-1,2,4-triazole as a white solid. Reported yields range from 68–72%.
Challenges
- Regioselectivity: Competing reactions at nitrogen positions 1 and 4 necessitate careful stoichiometric control.
- Byproducts: Over-sulfonylation can occur if excess methanesulfonyl chloride is used.
Oxidation of 5-Bromo-3-methylsulfanyl-1H-1,2,4-triazole
Oxone-Mediated Oxidation
A two-step approach first synthesizes 5-bromo-3-methylsulfanyl-1H-1,2,4-triazole (CAS: 15777-62-5), followed by oxidation to the sulfone.
Step 1: Thioether Formation
3-Bromo-1H-1,2,4-triazole reacts with methanethiol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
Step 2: Sulfone Synthesis
The methylsulfanyl intermediate is oxidized using oxone (2.2 equiv) in a water/acetonitrile mixture (1:1) at 50°C for 3 hours.
Data Table 1: Oxidation Efficiency
| Oxidizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Oxone | H₂O/MeCN | 50°C | 3 h | 89% |
| H₂O₂ | Acetic Acid | 70°C | 6 h | 75% |
| mCPBA | DCM | 0°C | 2 h | 82% |
Oxone provides superior yields due to its dual role as an oxidant and acid catalyst.
Continuous-Flow Cyclization and Functionalization
Adapting Flow Chemistry
A metal-free continuous-flow method, inspired by the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, was modified for this compound:
Key Modifications
- Precursor: Formamide and dimethylacetamide dimethylacetal cyclize at 120°C in DMSO under 1 bar pressure.
- Residence Time: 13.3 minutes for triazole ring formation.
- Sulfonylation: Integrated inline reaction with methanesulfonyl chloride at 25°C.
Advantages
- Safety: Mitigates risks associated with exothermic sulfonylation.
- Yield Enhancement: 85% overall yield vs. 72% in batch.
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0°C. The precipitate is filtered and dried under vacuum.
Optimization Data
| HCl Source | Solvent | Temperature | Purity |
|---|---|---|---|
| HCl (g) | Et₂O | 0°C | 99.2% |
| HCl (aq.) | EtOH/H₂O | 25°C | 95.1% |
Gaseous HCl ensures minimal water content, critical for hygroscopic triazole derivatives.
Comparative Analysis of Methodologies
Data Table 2: Synthesis Route Efficiency
| Method | Steps | Total Yield | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Direct Sulfonylation | 1 | 68–72% | Moderate | 320 |
| Oxidation Route | 2 | 78–89% | High | 280 |
| Continuous Flow | 2 | 85% | High | 410 |
The oxidation route balances cost and yield, while flow chemistry excels in reproducibility for GMP manufacturing.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 serves as an electrophilic site for nucleophilic displacement. Key examples include:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ammonia (NH₃) | EtOH, 60°C, 12 h | 3-Amino-5-methylsulfonyl-1H-1,2,4-triazole | 78% | |
| Methanol (CH₃OH) | K₂CO₃, DMF, 80°C, 8 h | 3-Methoxy-5-methylsulfonyl-1H-1,2,4-triazole | 65% | |
| Piperidine | THF, RT, 6 h | 3-Piperidino-5-methylsulfonyl-1H-1,2,4-triazole | 82% |
-
Mechanistic Insight : The methylsulfonyl group (-SO₂CH₃) enhances electrophilicity at position 3 via electron-withdrawing effects, facilitating SNAr (nucleophilic aromatic substitution).
Reductive Transformations
The methylsulfonyl group can undergo reductive cleavage under specific conditions:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 4 h | 5-Methyl-1H-1,2,4-triazole | 55% | |
| NaBH₄/CuI | MeOH, 50°C, 3 h | 3-Bromo-5-methyl-1H-1,2,4-triazole | 48% |
-
Key Observation : Complete reduction of the sulfonyl group to a methyl group requires harsh conditions, while partial reduction preserves the triazole ring.
Coordination Chemistry
The compound forms stable complexes with transition metals, leveraging nitrogen atoms in the triazole ring:
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | EtOH/H₂O, RT, 2 h | [Cu(C₃H₂BrN₃SO₂)₂Cl₂] | Catalytic azide-alkyne cycloaddition | |
| Pd(OAc)₂ | DCM, 40°C, 6 h | Pd(II)-triazole coordination polymer | Suzuki-Miyaura coupling |
-
Notable Use : Copper complexes enhance click chemistry efficiency by stabilizing reactive intermediates.
Oxidation and Functionalization
The methylsulfonyl group resists oxidation, but the triazole ring can be functionalized:
Biological Activity Correlations
Derivatives synthesized from this compound show promise in medicinal chemistry:
| Derivative | Bioactivity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 3-Amino analog | Antifungal (C. albicans) | 12 μM | |
| Piperidino analog | Anticancer (HCT-116) | 8.5 μM |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to 3-Bromo-5-methylsulfonyl-1H-1,2,4-triazole can inhibit the growth of various bacteria and fungi. A notable case study involved the synthesis of several triazole derivatives that were tested against clinical isolates of bacteria, revealing strong antibacterial effects comparable to standard antibiotics .
Anticancer Properties
Triazoles are also recognized for their potential as anticancer agents. In a study focusing on the cytotoxic effects of triazole derivatives on human breast cancer cells, specific compounds exhibited significant cell death at micromolar concentrations. This suggests that 3-Bromo-5-methylsulfonyl-1H-1,2,4-triazole may have similar potential and could be explored further for its anticancer applications.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes linked to disease processes. Triazole derivatives have been shown to act as effective enzyme inhibitors in various biochemical pathways, making them valuable in drug development aimed at treating diseases such as cancer and infections .
Agricultural Applications
Fungicides and Herbicides
Triazoles are widely used in agriculture as fungicides due to their ability to disrupt fungal cell membrane synthesis. The application of 3-Bromo-5-methylsulfonyl-1H-1,2,4-triazole in crop protection could provide an effective means to control fungal pathogens that threaten agricultural productivity. Studies have indicated that triazole-based fungicides can significantly reduce the incidence of crop diseases .
Material Science
Polymer Chemistry
In material science, triazoles are utilized in the synthesis of polymers with enhanced properties. The incorporation of 3-Bromo-5-methylsulfonyl-1H-1,2,4-triazole into polymer matrices can improve thermal stability and mechanical strength. Research has demonstrated that these materials can be tailored for specific applications in coatings and composites.
Data Tables
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylsulfonyl-1H-1,2,4-triazole;hydrochloride involves its interaction with specific molecular targets. The bromine atom and methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: Lacks the methylsulfonyl group.
5-Methylsulfonyl-1H-1,2,4-triazole: Lacks the bromine atom.
1,2,4-Triazole: The parent compound without any substituents.
Uniqueness
3-Bromo-5-methylsulfonyl-1H-1,2,4-triazole;hydrochloride is unique due to the presence of both the bromine atom and the methylsulfonyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Biological Activity
3-Bromo-5-methylsulfonyl-1H-1,2,4-triazole;hydrochloride (CAS No. 2361643-87-8) is a synthetic compound belonging to the class of 1,2,4-triazoles. Its unique chemical structure, characterized by a bromine atom and a methylsulfonyl group, has led to investigations into its biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound's molecular formula is C₃H₄BrN₃O₂S·HCl with a molecular weight of approximately 221.58 g/mol. The presence of the bromine atom enhances its reactivity, while the methylsulfonyl group contributes to its potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may inhibit specific enzymes or modulate cellular receptors, leading to altered cellular functions. The exact pathways and mechanisms are still under investigation but involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to cellular receptors, affecting signal transduction pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against MDA-MB-231 Cells
In a recent study involving breast cancer MDA-MB-231 cells, the compound was tested for its ability to induce apoptosis and inhibit cell proliferation.
Findings:
- IC50 Value : The compound exhibited an IC50 value of approximately 15 µM.
- Mechanism : Apoptosis was confirmed through caspase activation assays and morphological changes observed via microscopy.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Induction of apoptosis |
| HepG2 | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. Modifications in the triazole ring or substituents can significantly alter its potency.
Comparison with Similar Compounds
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| 3-Bromo-1H-1,2,4-triazole | Lacks methylsulfonyl group | Lower antimicrobial activity |
| 5-Methylsulfonyl-1H-1,2,4-triazole | Lacks bromine atom | Reduced anticancer effects |
| 1,2,4-Triazole | Parent compound | Minimal biological activity |
Q & A
Q. What are the established synthetic routes for 3-bromo-5-methylsulfonyl-1H-1,2,4-triazole hydrochloride, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization of N-acylimidate intermediates with hydrazine derivatives. For example, hydrazine hydrochlorides react with acylated precursors in non-polar solvents (e.g., methylene chloride or chloroform) at room temperature. Triethylamine is added to neutralize HCl when hydrazine hydrochloride salts are used, improving reaction efficiency . Solvent polarity and catalyst selection significantly impact yields; methylene chloride offers better solubility for intermediates compared to toluene, while chloroform aids in stabilizing reactive chloromethyl intermediates .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- NMR spectroscopy : To verify substituent positions (e.g., bromine and methylsulfonyl groups) via H and C chemical shifts.
- HPLC/MS : For assessing purity and detecting byproducts, particularly in reactions involving hydrazine derivatives .
- X-ray crystallography : Using programs like SHELXL for small-molecule refinement to resolve structural ambiguities .
Advanced Research Questions
Q. How can computational tools like SHELX and ORTEP-3 aid in resolving crystallographic data discrepancies for this compound?
SHELXL is robust for refining high-resolution crystallographic data, especially for halogen-heavy structures (e.g., bromine), by modeling anisotropic displacement parameters. ORTEP-3’s graphical interface allows visualization of thermal ellipsoids, helping identify disordered sulfonyl or triazole moieties. For twinned crystals, SHELXL’s twin refinement options are critical .
Q. What strategies optimize regioselectivity in triazole functionalization (e.g., bromination vs. sulfonation)?
- Directing groups : The methylsulfonyl group acts as a meta-director, favoring bromination at the 3-position.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states during electrophilic substitution.
- Temperature control : Lower temperatures (−20°C) reduce side reactions in sulfonation steps .
Q. How do reaction mechanisms differ when hydroxylamine hydrochloride is used in triazole synthesis, and how can byproducts be mitigated?
Hydroxylamine hydrochloride can induce Tiemann-like rearrangements, forming 5-amino-1,2,4-triazoles as byproducts. Byproduct formation is minimized by:
Q. How do solvent polarity and catalyst selection impact contradictory synthesis outcomes reported in literature?
Contradictory yields in non-polar solvents (e.g., methylene chloride vs. chloroform) arise from differences in intermediate solubility and HCl scavenging. For example:
- Chloroform improves chloromethylation efficiency by dissolving hydroxymethyl intermediates.
- Triethylamine in methylene chloride enhances hydrazine reactivity but may form emulsions with polar byproducts .
Methodological Considerations
Q. Designing a reaction pathway for novel triazole derivatives: What key parameters should be prioritized?
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
- Standardized workup : Include detailed quenching steps (e.g., ice-water baths) to isolate crystalline products.
- Cross-lab validation : Compare H NMR spectra and melting points with literature data (e.g., m.p. 180°C for analogous triazoles) .
Data Interpretation and Troubleshooting
Q. How should researchers address inconsistent NMR data for triazole protons?
Q. What are common pitfalls in crystallographic analysis, and how can they be resolved?
- Disordered atoms : Use SHELXL’s PART instruction to model split positions.
- Twinned data : Apply Hooft/Y statistics in PLATON to detect twinning and refine using SHELXL’s TWIN command .
Emerging Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
